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Compound of Interest

Compound Name: PK-10

Cat. No.: B11934353

An In-depth Technical Guide on the Target Identification Studies of Compounds Designated as
PK-10

For the Attention of Researchers, Scientists, and Drug Development Professionals

The designation "PK-10" has been attributed to several distinct investigational compounds in
the pharmaceutical and biotechnology landscape. This guide provides a detailed overview of
the available scientific and technical information regarding the target identification and
mechanism of action for these molecules. Due to the varied nature of the compounds referred
to as PK-10, this whitepaper will address each entity separately, presenting the available data
in a structured format to facilitate clear comparison and understanding.
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PV-10 (10% Rose Bengal Sodium): An Immunogenic
Cell Death Inducer for Oncology

PV-10 is an injectable formulation of 10% rose bengal sodium that has been investigated for
the treatment of various solid tumors.[1] Studies have focused on its ability to induce apoptosis
and autophagy, as well as its impact on cancer cell migration.[1]

Quantitative Data Summary

Cell Line Type Cancer Type IC50 (uM) Range Reference
Breast Cancer Cells Breast 6.25-400 [1]
Colorectal Cancer
Colorectal 6.25-400 [1]
Cells
Head and Neck
Head and Neck 6.25-400 [1]
Cancer Cells
Testicular Cancer )
Testicular 6.25-400 [1]

Cells

Key Experimental Protocols
Cell Viability Assay:

e Method: Alamar blue assay.
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e Procedure: A panel of human cell lines derived from breast, colorectal, head and neck, and
testicular cancers were treated with increasing concentrations of PV-10 (ranging from 6.25 to
400 uM) for 96 hours. Cell viability was determined and normalized to a vehicle control
(PBS). The half-maximal inhibitory concentration (IC50) values were then calculated.[1]

Apoptosis and Autophagy Induction Analysis:
e Method: Western Blot.

e Procedure: Cancer cell lines were treated with 100 uM PV-10 for 24 and 48 hours. Cell
lysates were subsequently analyzed by Western blot to detect the levels of key markers
associated with apoptosis (e.g., total PARP, pro-caspase-3) and autophagy.[1]

Cell Migration Assay:
e Method: Wound healing assay.

e Procedure: Aggressive head and neck cancer cell lines (CAL-27, Detroit-562, and FaDu)
were treated with a sublethal dose of 10 uM PV-10. The inhibition of cell migration was
observed and compared to a control group and cells treated with a pan-WNK kinase
inhibitor, WNK463.[1]

Signaling Pathways and Mechanisms of Action

PV-10 has been shown to induce cancer cell apoptosis and autophagy.[1] Treatment with PV-
10 resulted in a decrease in total PARP and pro-caspase-3 levels, which are indicative of
apoptosis induction.[1] Furthermore, PV-10 has been observed to inhibit cancer cell migration,
a process in which WNK1 and (3-catenin signaling are implicated.[1]
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Caption: Proposed mechanism of action for PV-10.

XIN-10: A Dual PIBK/ImTOR Inhibitor for Cancer
Therapy

XIN-10 is a novel small molecule inhibitor that targets both phosphoinositide 3-kinase (PI3K)
and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway often
dysregulated in cancer.[2][3]

Quantitative Data Summary
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Cell Line Cancer Type IC50 (pM)
MCF-7 Breast Cancer 0.0582 + 0.002
A549 Lung Cancer Data not specified
NCI-H460 Lung Cancer Data not specified
H1975 Lung Cancer Data not specified
H2228 Lung Cancer Data not specified
Hela Cervical Cancer Data not specified
Hela-MDR Cervical Cancer Data not specified
ovcar-3 Ovarian Cancer Data not specified
U87MG Glioblastoma Data not specified
MDA-MB-231 Breast Cancer 1.702 £ 0.06

Note: The original source mentions a range of IC50 values from 0.0582 + 0.002 uM to 1.702 +
0.06 uM across 10 different human cancer cell lines, but only provides specific values for MCF-
7 and MDA-MB-231.[2]

Key Experimental Protocols

In Vitro Antitumor Activity Assay:
e Method: MTT assay.

e Procedure: Ten different human cancer cell lines were treated with XIN-10 to determine its in
vitro antitumor activity. The IC50 values were calculated and compared to the positive control
drug, GDC-0941.[2]

Apoptosis Analysis:
» Method: Not specified, but apoptosis rates were quantified.

e Procedure: MCF-7, A549, and Hela cells were treated with XIN-10 at concentrations of 0.2,
0.4, and 0.8 puM. The percentage of apoptotic cells was then determined. For MCF-7 cells,
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the total apoptosis rates were 16.09%, 20.28%, and 31.61% at the respective
concentrations, compared to 3.98% in the control group.[2]

Gene Expression Analysis:
e Method: Quantitative Real-Time PCR.

e Procedure: MCF-7 cells were treated with XIN-10 at concentrations of 0.3 and 0.6 uM for 24
hours. The expression levels of PIK3CA and mTORL1 genes were then analyzed.[2]

Signaling Pathways and Mechanisms of Action

XIN-10 functions as a dual inhibitor of PI3K and mTOR.[3] By targeting these kinases, XIN-10
dose-dependently inhibits the expression of the PIK3CA and mTOR1 genes.[2] This inhibition
leads to the induction of apoptosis in cancer cells, with a notable effect on late-stage apoptosis.

[2]
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Caption: The dual inhibitory action of XIN-10 on the PI3BK/mTOR pathway.

PK-10 (Antifungal Agent): A Synergistic Compound
for Resistant Candida albicans
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Another compound designated PK-10 has been identified for its potent synergistic antifungal
activity against multiple Fluconazole-resistant strains of Candida albicans when used in
combination with Fluconazole.[4]

Mechanism of Action

The antifungal activity of this PK-10 compound is attributed to its ability to:

Impede hyphae formation.[4]

Stimulate the accumulation of reactive oxygen species (ROS).[4]

Inflict damage to the mitochondrial membrane potential.[4]

Decrease cellular ATP levels, leading to mitochondrial dysfunction.[4]

Fluconazole-Resistant Candida albicans

PK-10 B

stimulates ROS Accumulation
%‘

Mltochond_rlal Membrane Decreased Cellular ATP Mitochondrial Dysfunction
Potential Damage

Click to download full resolution via product page

Caption: Experimental workflow of PK-10's antifungal mechanism.

PK10 (PharmaKrysto): A Novel Approach for the
Treatment of Cystinuria

PharmakKrysto, a Scottish biopharmaceutical company, is developing a compound named PK10
for the treatment of cystinuria, a genetic disorder that leads to the formation of painful amino
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acid crystals in the kidneys.[5]

Mechanism of Action

PK10 is described as a "molecular imposter.”[5] Its mechanism of action is to prevent the
formation of cystine crystals in the kidneys.[5] This compound has been granted Orphan
Designation by both the US Food and Drug Administration (FDA) and the European Medicines
Agency (EMA).[5] Further preclinical development is underway to move PK10 into clinical trials.

[5]

Disclaimer: This document is a summary of publicly available information and is intended for
informational purposes only. The information presented here should not be considered as a
substitute for professional scientific or medical advice. Researchers are encouraged to consult
the primary literature for a more comprehensive understanding of the compounds discussed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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